molecular formula C17H11Br2ClN4O2S2 B2544474 5-bromo-N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide CAS No. 391869-42-4

5-bromo-N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

Cat. No. B2544474
M. Wt: 562.68
InChI Key: MDYCLJGKFXQGJS-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, structure, and other identifiers. It may also include information about its appearance or state under standard conditions.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Photochemical Properties and Potential in Photodynamic Therapy

One significant application of compounds closely related to the chemical structure is in the field of photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, & Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives, noting their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photosensitizers used in photodynamic therapy, suggesting potential cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Another critical area of application for similar compounds is in anticancer drug development. Noolvi et al. (2011) synthesized a series of 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]-thiadiazole derivatives and tested their anticancer activity. One derivative, in particular, showed promising selectivity toward leukemic cancer cell lines, highlighting the potential of such compounds in targeted cancer therapies (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Quantum Chemical and Molecular Dynamics Studies

Compounds with similar structures have been the subject of extensive quantum chemical and molecular dynamics studies. For instance, Kaya et al. (2016) performed density functional theory (DFT) calculations and molecular dynamics simulations on thiadiazole derivatives to predict their corrosion inhibition performances on iron metal. This research provides valuable insights into the physical and chemical properties of these compounds, indicating potential applications in material science and engineering (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Safety And Hazards

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Future Directions

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Please consult with a professional chemist or a trusted source for more specific information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

5-bromo-N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2ClN4O2S2/c18-9-1-4-11(5-2-9)21-14(25)8-27-17-24-23-16(28-17)22-15(26)12-7-10(19)3-6-13(12)20/h1-7H,8H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYCLJGKFXQGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chlorobenzamide

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